4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol . This compound is a Schiff base, which is typically formed by the condensation of a primary amine with an active carbonyl compound . Schiff bases are known for their versatility and are widely used in various fields of research due to their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol involves the condensation of 4-chlorosalicylaldehyde with 3,4-dimethylaniline . The reaction is typically carried out in an ethanol solution under reflux conditions for about one hour. After the reaction is complete, the mixture is cooled to room temperature, and the resulting product is concentrated to yield a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale. The use of efficient reflux systems and purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through the imine nitrogen and phenolic oxygen atoms, forming a square planar geometry around the metal ion . This coordination can enhance the compound’s antimicrobial activity by disrupting bacterial cell membranes and interfering with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol: Similar in structure but with different substituents on the phenyl ring.
4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol: Contains methoxy groups instead of methyl groups.
Uniqueness
4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-2-[(3,4-dimethylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-5-14(7-11(10)2)17-9-12-8-13(16)4-6-15(12)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGZGCKLDSLTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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